4-Methylpiperazine-1-carbothioamide
Description
Contextualization within Piperazine (B1678402) Chemistry
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceutical drugs. The presence of the two nitrogen atoms imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are often crucial for molecular interactions with biological targets.
The derivatization of the piperazine ring at its nitrogen atoms allows for the creation of extensive libraries of compounds with diverse functionalities. 4-Methylpiperazine-1-carbothioamide is a prime example of such a derivative. It is formed by the introduction of a methyl group at one nitrogen and a carbothioamide (thiourea) group at the other. The methyl group can influence the compound's lipophilicity and metabolic stability, while the carbothioamide moiety is a key functional group known for its coordination properties and participation in various chemical reactions.
The synthesis of piperazine-1-carbothioamide derivatives can be achieved through several synthetic routes. A common method involves the reaction of a substituted piperazine, in this case, 1-methylpiperazine (B117243), with an appropriate isothiocyanate. For instance, the synthesis of the related compound, N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, was accomplished by reacting 1-adamantyl isothiocyanate with 1-methylpiperazine in ethanol (B145695) under reflux conditions. mdpi.com This straightforward approach allows for the generation of a wide range of N-substituted piperazine-1-carbothioamides for further investigation.
Significance in Contemporary Chemical and Biological Sciences
The combination of the piperazine ring and the thiosemicarbazide (B42300) functional group in this compound makes it a compound of considerable interest in medicinal chemistry and materials science. Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
The biological potential of such compounds often stems from their ability to chelate metal ions, which are essential for the function of many enzymes. By sequestering these metal ions, thiosemicarbazide derivatives can disrupt critical cellular processes in pathogenic organisms or cancer cells.
While specific research focusing exclusively on the biological activities of this compound is not extensively documented in publicly available literature, the activities of closely related compounds provide strong evidence for its potential significance. For example, derivatives of piperazine-1-carbothiohydrazide have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.
Furthermore, the structural framework of this compound serves as a valuable scaffold for the development of more complex molecules. The reactive nature of the carbothioamide group allows for further chemical modifications, leading to the creation of novel compounds with tailored properties for specific applications in drug discovery and materials science.
Detailed Research Findings
Research into piperazine-based carbothioamides and related thiosemicarbazides has yielded a wealth of data on their synthesis and biological evaluation. While direct and extensive research on this compound is limited, the study of analogous structures provides valuable insights into its potential chemical and biological profile.
For instance, a study on the synthesis of 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines demonstrated a synthetic strategy where piperazine was reacted with methyl 2-substituted hydrazine carbodithioate, followed by benzylation. jchps.com The resulting compounds were screened for antimicrobial activity, with some derivatives showing good antibacterial and antifungal effects. jchps.com This highlights the potential of the piperazine-carbothioamide scaffold as a source of new antimicrobial agents.
In the realm of anticancer research, various derivatives incorporating the piperazine moiety have shown promising results. The structural similarity of this compound to these active compounds suggests its potential as a building block for novel anticancer agents.
The following table summarizes the properties of this compound and a closely related derivative to illustrate the structural context.
| Property | This compound | N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide |
| Molecular Formula | C6H13N3S | C16H27N3S |
| Molecular Weight | 159.25 g/mol | 293.47 g/mol |
| CAS Number | 33860-28-5 | Not available in provided context |
| Synthesis Note | Formed from 1-methylpiperazine and a thiocarbonyl source. | Synthesized from 1-adamantyl isothiocyanate and 1-methylpiperazine. mdpi.com |
The crystal structure of N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide reveals key structural features that are likely shared with the parent compound. The geometry around the carbothioamide nitrogen and the piperazine ring conformation are crucial for its interaction with biological targets.
The table below presents a selection of substituted piperazine derivatives and their reported biological activities, underscoring the therapeutic potential of this class of compounds.
| Compound Name | Molecular Formula | Reported Biological Activity | Reference |
| 1-(2-Substituted hydrazine carbothioamido)-4-benzyl piperazine derivative | Varies | Antibacterial and antifungal activity | jchps.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFACSDPLAUCZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366573 | |
| Record name | 4-methylpiperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33860-28-5 | |
| Record name | 4-methylpiperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-1-carbothioamide | |
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Synthetic Methodologies for 4 Methylpiperazine 1 Carbothioamide and Its Derivatives
Strategies for Core Scaffold Construction
The construction of the 4-methylpiperazine-1-carbothioamide scaffold can be achieved through different synthetic strategies, primarily categorized as one-pot synthesis approaches and multi-step synthetic pathways.
One-Pot Synthesis Approaches
One-pot synthesis offers an efficient and resource-effective method for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes the need for purification of intermediates, thereby saving time and reducing solvent waste. For instance, a one-pot, four-component approach has been developed for the synthesis of piperazine (B1678402) derivatives tethered to an isothiourea group. This method involves the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with phenylisothiocyanate and various amines to yield the target products in good to high yields nih.gov. While not directly producing this compound, this methodology demonstrates the feasibility of one-pot reactions in constructing complex piperazine-containing scaffolds.
Another relevant example is the copper-mediated one-pot synthesis of quinazolinone derivatives, where piperazine-linked quinazolines have been synthesized through a condensation reaction involving in-situ amine generation rsc.org. These approaches highlight the potential for developing a streamlined, one-pot synthesis for this compound by carefully selecting the appropriate starting materials and reaction conditions.
Multi-Step Synthetic Pathways
Multi-step synthesis provides a more traditional and controlled approach to the construction of the target molecule. This method involves the sequential formation of bonds and the isolation and purification of intermediates at each step, which often leads to higher purity of the final product. The synthesis of thiosemicarbazide (B42300) derivatives, a class of compounds to which this compound belongs, is often achieved through multi-step pathways.
A general multi-step approach for the synthesis of thiosemicarbazide derivatives involves the initial preparation of a hydrazide, which is then reacted with an appropriate isothiocyanate mdpi.com. For example, the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides begins with the preparation of 5-nitrobenzimidazole-2-yl-mercapto-acetic acid, which then undergoes several transformations to yield the corresponding acid hydrazide. This intermediate is subsequently reacted with an aryl isothiocyanate to form the final thiosemicarbazide product mdpi.com. This systematic approach allows for the introduction of various substituents on the thiosemicarbazide scaffold, enabling the synthesis of a diverse library of derivatives.
Precursor Design and Selection
The success of any synthetic strategy heavily relies on the appropriate design and selection of precursor molecules. The key precursors for the synthesis of this compound and its derivatives include piperazine derivatives, isothiocyanates, thiosemicarbazide, aldehydes, and halo ketones.
Utilization of 1-Methylpiperazine (B117243) and Related Piperazine Derivatives
1-Methylpiperazine is a versatile and commonly used building block in organic synthesis, particularly in the preparation of pharmaceutical compounds chemicalbook.comwikipedia.org. It serves as the foundational piperazine moiety in this compound. The nucleophilic nature of the secondary amine in 1-methylpiperazine allows it to react with various electrophilic reagents to form a wide range of derivatives.
For instance, 1-methylpiperazine can be used to prepare resin-anchored chiral catalysts and is a key component in the synthesis of various pharmaceutical drugs chemicalbook.comacs.org. In the context of forming carbothioamide derivatives, 1-methylpiperazine can be reacted with precursors that introduce the thiocarboxamide group. A related precursor, 4-Methyl-1-piperazinecarbonyl chloride, can be synthesized from 1-methylpiperazine by reacting it with phosgene sigmaaldrich.com. This activated precursor can then potentially be converted to the corresponding carbothioamide. Another synthetic route involves the solid-phase reaction of N-methylpiperazine with p-chloromethylbenzonitrile to produce 4-(4-methylpiperazine-1-methyl)benzonitrile, which can be further modified google.com.
Employment of Isothiocyanates and Thiosemicarbazide
Isothiocyanates (R-N=C=S) are crucial electrophilic precursors for the synthesis of thiosemicarbazides. The general method for the synthesis of 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of a carbohydrazide to an aryl isothiocyanate under various reaction conditions researchgate.net. This reaction is a versatile and widely used method for constructing the thiosemicarbazide backbone mdpi.comresearchgate.net.
Thiosemicarbazide (H2N-NH-C(S)-NH2) itself is a key precursor and can be prepared through the reaction of hydrazine (B178648) sulfate with potassium thiocyanate google.com. It can undergo condensation reactions with various electrophiles to yield a wide array of derivatives. The synthesis of thiosemicarbazides can also be achieved through a one-step process by heating an aqueous solution of hydrazonium thiocyanate google.com.
The following table summarizes the synthesis of various thiosemicarbazide derivatives from isothiocyanates:
| Starting Hydrazide | Isothiocyanate | Product | Yield (%) | Reference |
| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Phenyl isothiocyanate | 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | 79 | mdpi.com |
| Furan-2-carbohydrazide | 4-Fluorophenylisothiocyanate | N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide | Not Specified | nih.gov |
Incorporation of Aldehydes and Halo Ketones
Aldehydes and ketones are commonly used to synthesize derivatives of thiosemicarbazides, specifically thiosemicarbazones. This is achieved through a condensation reaction between the terminal primary amine of the thiosemicarbazide and the carbonyl group of the aldehyde or ketone nih.govnih.gov. This reaction is typically carried out in a suitable solvent like methanol or ethanol (B145695) and may be catalyzed by a few drops of acid nih.govchemmethod.com.
The resulting thiosemicarbazones are a versatile class of compounds. The general reaction is as follows: R-NH-NH-C(S)-NH2 + R'CHO → R-NH-N=CH-R' + H2O
Halo ketones (α-haloketones) are another important class of precursors that react with thiosemicarbazides to form various heterocyclic compounds. The reaction of thiosemicarbazones with α-haloketones, such as phenacyl bromide or chloroacetic acid, can lead to the formation of thiazolidin-4-ones and other thiazole (B1198619) derivatives scribd.com. This cyclization reaction provides a pathway to more complex molecular architectures based on the initial thiosemicarbazide scaffold.
The table below provides examples of thiosemicarbazone synthesis from aldehydes:
| Thiosemicarbazide Precursor | Aldehyde/Ketone | Product | Yield (%) | Reference |
| Thiosemicarbazide | 4-Bromobenzaldehyde | (E)-2-(4-bromobenzylidene)hydrazine-1-carbothioamide | 30 | nih.gov |
| 4-Phenylthiosemicarbazide | 4-Bromonaphthalene-1-carbaldehyde | (E)-2-(4-bromonaphthalen-1-ylmethylene)-N-phenylhydrazine-1-carbothioamide | 75 | nih.gov |
| Piperidine-1-carbothiohydrazide | 2,6-Dichlorobenzaldehyde | Ethyl (E)-1-(2-(2,6-dichlorobenzylidene)hydrazine-1-carbonothioyl)piperidine-4-carboxylate | 75 | mdpi.com |
Reaction Conditions and Optimization
The efficiency of synthetic routes leading to this compound derivatives is highly dependent on the careful selection and optimization of reaction parameters. Key factors that are routinely fine-tuned include the choice of solvent, temperature control, and the use of catalysts or reagents to facilitate the desired transformation.
The choice of solvent plays a critical role in the synthesis of piperazine carbothioamides, influencing reaction rates, yields, and the ease of product isolation. The solubility of reactants and the reaction mechanism often dictate the optimal solvent system.
Commonly used solvents include alcohols like ethanol and methanol, as well as aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM).
Ethanol (EtOH): Ethanol is frequently employed, particularly for reactions involving isothiocyanates. It is an effective solvent for refluxing reactants, and in many cases, the product conveniently precipitates upon cooling, simplifying purification. For instance, the synthesis of N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide is achieved by refluxing 1-adamantyl isothiocyanate and 1-methylpiperazine in ethanol for two hours; the product is then isolated by filtration after cooling mdpi.com. Similarly, other derivatives are prepared by refluxing the corresponding aldehyde and thiosemicarbazide in ethanol for several hours mdpi.commdpi.com.
Methanol (MeOH): Methanol is utilized in specific reactions, such as the reduction of a cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide, a key intermediate for certain derivatives researchgate.net.
Dichloromethane (DCM): As a dry, aprotic solvent, DCM is suitable for reactions that are sensitive to moisture. The synthesis of various N-Alkyl-4-[benzhydryl]piperazine-1-carbothioamides is conducted in dry DCM, often stirred overnight at room temperature to ensure the reaction proceeds to completion tandfonline.combilkent.edu.tr.
Acetonitrile (MeCN) and Dimethylformamide (DMF): These polar aprotic solvents are used for specific transformations. MeCN is used for transamination reactions to prepare intermediates like 4-Methylpiperazine-1-carbothiohydrazide researchgate.net. DMF is employed in reactions involving strong bases like sodium hydride (NaH), for example, in the alkylation of carbazole precursors nih.gov.
The following table summarizes the application of different solvents in the synthesis of this compound and its derivatives.
| Solvent | Reactants | Conditions | Outcome | Reference |
| Ethanol | 1-Adamantyl isothiocyanate, 1-Methylpiperazine | Reflux, 2 hours | Product precipitates on cooling | mdpi.com |
| Ethanol | 4-(4-methylpiperazin-1-yl)benzaldehyde, Thiosemicarbazide | Reflux, 3 hours | Product precipitates on cooling; recrystallized from ethanol | mdpi.com |
| Dichloromethane (dry) | 1-[Bis(4-fluorophenyl)methyl]piperazine, Isothiocyanate derivative | Room temperature, overnight | Product isolated by extraction | tandfonline.combilkent.edu.tr |
| Methanol | 4-Methylpiperazine-1-carbothiohydrazide, Cyanopyridine, Na metal | Stirred | Synthesis of a picolinohydrazonamide derivative | researchgate.net |
| Acetonitrile | 4-methyl-4-phenyl-3-thiosemicarbazide, N-Methylpiperazine | Not specified | Transamination reaction to form an intermediate | researchgate.net |
Temperature is a critical parameter that directly influences reaction kinetics. Many synthetic procedures for piperazine carbothioamides require heating to overcome activation energy barriers and ensure a reasonable reaction rate.
Heating and Reflux: The most common method for temperature control is heating the reaction mixture to the boiling point of the solvent (reflux). Reactions are often refluxed for periods ranging from two to twelve hours to ensure completion mdpi.commdpi.comnih.gov. Specific temperatures, such as 80°C or 85°C, are also reported for certain synthetic steps bilkent.edu.tr.
Room Temperature: Some reactions, particularly those in solvents like dichloromethane, can proceed efficiently at room temperature, often requiring longer reaction times such as stirring overnight tandfonline.combilkent.edu.tr. Controlled low temperatures, such as 0°C, are used for reactions involving highly reactive reagents like sodium hydride to manage exothermicity nih.gov.
Catalysis is employed to enhance reaction rates and selectivity. In the context of these syntheses, this often involves the use of acids or bases.
Base Catalysis: Triethylamine (Et3N) is a common organic base used to scavenge acid byproducts, such as HCl, which is particularly useful when starting from hydrochloride salts bilkent.edu.trgoogle.com. Stronger bases like sodium hydride (NaH) are used to deprotonate precursors, creating a more potent nucleophile for subsequent reactions nih.govnih.gov.
Acid Catalysis: Drops of concentrated acid, such as sulfuric acid or glacial acetic acid, are sometimes added to catalyze condensation reactions, for example, in the formation of Schiff bases from an aldehyde and a hydrazine-carbothioamide mdpi.comnih.gov.
Other Reagents: Metallic sodium is used as a reducing agent in the synthesis of specific derivatives researchgate.net. Anhydrous calcium chloride has also been documented as a reagent in related syntheses, refluxed at 85°C bilkent.edu.tr.
The table below provides examples of temperature and catalytic conditions.
| Temperature | Catalyst/Reagent | Reaction Type | Outcome | Reference |
| Reflux | Acetic Acid | Condensation | Formation of a thiosemicarbazone | mdpi.com |
| Room Temp. | Triethylamine | Carbothioamide formation | Scavenges HCl, facilitates reaction | bilkent.edu.trgoogle.com |
| 0°C to Room Temp. | Sodium Hydride (NaH) | Alkylation | Deprotonation of N-H for subsequent reaction | nih.govnih.gov |
| Reflux | None specified | Carbothioamide formation | Reaction of isothiocyanate with piperazine | mdpi.com |
| Not specified | Sodium (Na) metal | Reduction | Reduction of a cyanopyridine | researchgate.net |
Derivatization Techniques for Structural Modification
The this compound scaffold is a versatile platform for structural modification. Derivatization techniques are employed to introduce a wide array of functional groups and structural motifs, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. Modifications can be targeted at three primary sites: the piperazine ring, the carbothioamide linker, and through the attachment of large aromatic or heterocyclic systems.
The piperazine ring contains two nitrogen atoms, N-1 and N-4, which are key sites for modification. While the parent compound has a methyl group at the N-4 position, this can be replaced with a variety of other substituents to explore their impact on biological activity. This is typically achieved by starting the synthesis with an appropriately N-substituted piperazine.
Examples of N-4 substitutions include:
Aromatic Systems: The methyl group can be replaced by aryl groups. For instance, derivatives have been synthesized featuring a 4-nitrophenyl group at the N-4 position nih.gov.
Bulky Alkyl/Aryl Groups: Large, sterically demanding groups such as benzhydryl, 4-chlorobenzhydryl, or 4,4'-difluorobenzhydryl have been introduced at the N-4 position tandfonline.combilkent.edu.tr.
Functionalized Alkyl Chains: The N-4 substituent can be an alkyl chain bearing other functional groups, as seen in 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives mdpi.com.
The carbothioamide group (-NH-C(=S)-) is a crucial pharmacophore that can also be chemically modified.
S-Alkylation: The sulfur atom of the thiourea (B124793) group is nucleophilic and can be alkylated. For example, treatment of N-(adamantan-1-yl)carbothioamides with benzyl bromides results in the formation of S-arylmethyl derivatives, known as carbothioimidates mdpi.com. This modification alters the electronic properties and hydrogen bonding capacity of the linker.
Conversion to Carboxamide: The thione (C=S) group can be converted to its oxygen analogue, a carbonyl (C=O) group, to form the corresponding carboxamide. This transformation is noted as a metabolic pathway for related compounds and is a common synthetic strategy to compare the effects of sulfur versus oxygen in the core structure tandfonline.comnih.govacs.org.
Extension at the Terminal Nitrogen: The terminal nitrogen atom of the carbothioamide can be substituted or incorporated into a larger functional group. A common modification is its reaction with aldehydes or ketones to form thiosemicarbazones, creating a C=N bond attached to the nitrogen mdpi.comnih.gov. This extends the conjugated system and introduces new points for substitution.
Attaching large, often rigid, aromatic and heterocyclic systems is a key strategy for creating derivatives with high target affinity and specificity. These groups can be introduced at various positions on the this compound scaffold.
On the Carbothioamide Nitrogen: Isothiocyanates bearing complex cyclic systems can be reacted with 1-methylpiperazine. A notable example is the use of 1-adamantyl isothiocyanate to synthesize N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, introducing a bulky, lipophilic adamantane cage mdpi.com.
On the Piperazine Ring: As mentioned previously, complex heterocyclic systems can be attached to the N-4 position of the piperazine ring. One study reports the synthesis of derivatives with a benzo[d]thiazol-2-yl-methyl group at one piperazine nitrogen and a 4-nitrophenyl group at the other nih.gov. Other examples include the incorporation of β-carboline and benzimidazole moieties mdpi.com.
Via a Linker from the Carbothioamide: Complex heterocyclic systems can be appended to the terminal nitrogen of the carbothioamide, often as part of a thiosemicarbazone structure. This approach has been used to introduce substituted thiazole rings mdpi.com, carbazole scaffolds nih.gov, and hybrid motifs containing 4-nitroimidazole and 1,2,3-triazole rings nih.gov.
The following table lists examples of derivatives with various pendant systems.
| Pendant System | Point of Attachment | Resulting Compound Class | Reference |
| Adamantan-1-yl | Carbothioamide Nitrogen | N-Substituted Carbothioamide | mdpi.com |
| Phenyl / 2,4-Difluorophenyl | Thiazole ring linked to carbothioamide | Thiazolylhydrazine-piperazine derivative | mdpi.com |
| Benzo[d]thiazol-2-yl-methyl | Piperazine N-1 position | Substituted piperazine-1-carbothioamide | nih.gov |
| 4-Nitrophenyl | Piperazine N-4 position | N'-aryl-piperazine-1-carbothioamide | nih.gov |
| Carbazole | Acetohydrazide linker to carbothioamide | Carbazole hydrazine-carbothioamide | nih.gov |
| 4-Nitroimidazole / 1,2,3-Triazole | Piperazine N-4 position | Hybrid heterocyclic derivative | nih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-methylpiperazine-1-carbothioamide, ¹H and ¹³C NMR analyses provide definitive information about the number and connectivity of protons and carbons, while 2D NMR techniques can further elucidate the intricate relationships between them.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The piperazine (B1678402) ring protons often display complex splitting patterns due to conformational dynamics, such as chair-chair interconversion, which can be temperature-dependent. nih.govresearchgate.netrsc.orgresearchgate.net The presence of the methyl group and the carbothioamide moiety further influences the chemical shifts of the adjacent protons.
The anticipated signals in the ¹H NMR spectrum would include: a singlet for the N-methyl protons, two or more multiplets for the piperazine ring protons, and a broad singlet for the -NH₂ protons of the carbothioamide group. The integration of these signals would correspond to the number of protons in each environment (3H for the methyl group, 8H for the piperazine ring, and 2H for the amino group). In some N-substituted piperazines, distinct signals for the axial and equatorial protons of the piperazine ring can be observed, often as broad singlets or complex multiplets. nih.govresearchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.3 | Singlet | 3H |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.4 - 2.6 | Multiplet | 4H |
| Piperazine CH₂ (adjacent to C=S) | ~3.5 - 3.8 | Multiplet | 4H |
| -NH₂ | Variable (broad) | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shift of the thiocarbonyl carbon (C=S) is a particularly notable feature, typically appearing significantly downfield. The carbons of the piperazine ring will show distinct signals based on their substitution, and the N-methyl group will have a characteristic signal in the aliphatic region. Similar to the proton spectrum, conformational exchange can sometimes lead to broadened signals for the piperazine carbons. nih.govrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =S | ~180 - 185 |
| Piperazine C H₂ (adjacent to C=S) | ~48 - 52 |
| Piperazine C H₂ (adjacent to N-CH₃) | ~54 - 58 |
| N-C H₃ | ~45 - 48 |
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the assignments made in the 1D spectra. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the different sets of piperazine ring protons. nih.govresearchgate.net An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the protonated carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, with a molecular formula of C₆H₁₃N₃S, the calculated exact mass is 159.08301860 Da. nih.gov An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) very close to this calculated value, confirming the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing a protonated molecular ion ([M+H]⁺). In tandem mass spectrometry (MS/MS) experiments, this parent ion can be fragmented to produce a characteristic pattern of daughter ions. The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring. nih.govresearchgate.netmdpi.comresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of the carbothioamide group or cleavage of the piperazine ring, providing valuable structural information. The prominent peak in the ESI mass spectrum of a similar compound, N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide, was observed corresponding to the loss of an ammonia (B1221849) molecule. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific IR data for the parent this compound is not detailed in the provided sources, analysis of the closely related derivative, N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide, offers significant insight into the characteristic vibrational bands of the this compound moiety. researchgate.net
The IR spectrum of this derivative, recorded using KBr pellets, shows distinct bands that are indicative of its key structural features. researchgate.net High-energy bands observed at 3402 cm⁻¹ and 3278 cm⁻¹ are attributed to the N-H stretching vibrations (ν(NH)) of the amide group. researchgate.net A crucial observation is the absence of any significant absorption band in the 2600-2200 cm⁻¹ region, which is characteristic of S-H stretching (ν(SH)). researchgate.net This absence confirms that the compound exists predominantly in its thione tautomeric form rather than the thiol form. researchgate.net
Further analysis of the spectrum reveals a band for C=N stretching (ν(C=N)) at 1604 cm⁻¹. researchgate.net The thioamide IV band, which has a significant contribution from the C=S stretching vibration (ν(C=S)), is located at 887 cm⁻¹. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Source |
| ν(NH) | 3402, 3278 | Indicates presence of N-H bonds in the amide group. | researchgate.net |
| ν(SH) | Absent (from 2600-2200) | Confirms existence in thione form, not thiol tautomer. | researchgate.net |
| ν(C=N) | 1604 | Corresponds to the carbon-nitrogen double bond stretch. | researchgate.net |
| Thioamide IV Band (ν(C=S)) | 887 | Characteristic of the thioamide group, with C=S stretching contribution. | researchgate.net |
| Data derived from the analysis of N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. Based on the available search results, specific experimental UV-Vis absorption data for this compound is not provided in the cited literature.
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation
The study of this derivative, which has the chemical formula C₁₆H₂₇N₃S, reveals detailed crystallographic parameters. researchgate.net The analysis confirms the molecular connectivity and provides insights into the spatial orientation of the this compound fragment. researchgate.net
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P 2₁/c | researchgate.net |
| a (Å) | 11.54650(10) | researchgate.net |
| b (Å) | 15.13080(10) | researchgate.net |
| c (Å) | 9.25160(10) | researchgate.net |
| β (°) ** | 103.137(1) | researchgate.net |
| Volume (ų) ** | 1574.03(2) | researchgate.net |
| Z (Formula units per cell) | 4 | researchgate.net |
| Temperature (K) | 160 | researchgate.net |
| Rgt(F) | 0.0305 | researchgate.net |
| wRref(F²) | 0.0807 | researchgate.net |
| Crystallographic data for N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide. |
This structural analysis provides unambiguous evidence of the molecular conformation, showing the arrangement of the piperazine ring and its substituents. researchgate.net Such studies are critical for understanding the steric and electronic properties of the molecule.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₁₃N₃S. nih.govchemicalbook.com
Experimental confirmation of these values is a standard procedure in chemical synthesis and characterization, as noted in studies involving related compounds where elemental analysis was performed on a CHN recorder. researchgate.net
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 72.066 | 45.27% |
| Hydrogen | H | 1.008 | 13.104 | 8.23% |
| Nitrogen | N | 14.007 | 42.021 | 26.39% |
| Sulfur | S | 32.06 | 32.06 | 20.14% |
| Total | C₆H₁₃N₃S | 159.25 | 100.00% | |
| Theoretical values calculated from the molecular formula of this compound. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-Methylpiperazine-1-carbothioamide. nih.gov These quantum chemical calculations offer a detailed understanding of the molecule at the atomic level.
Prediction of Reactive Sites
DFT calculations, particularly through the analysis of Molecular Electrostatic Potential (MEP), are instrumental in identifying the reactive sites of this compound. nih.gov The MEP map highlights the electron density distribution, indicating regions prone to electrophilic and nucleophilic attack. nih.govnih.gov For instance, in related chiral benzimidazoles, MEP analysis has successfully predicted the most responsive sites for chemical reactions. nih.gov
Correlation with Inhibitory Activity
DFT studies have been crucial in establishing a correlation between the molecular properties of piperazine (B1678402) derivatives and their inhibitory activities against various biological targets. mdpi.comresearchgate.netdntb.gov.ua By calculating descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E3] These models have shown a significant correlation between these electronic and structural parameters and the biological inhibitory activity of piperazine derivatives, for example, as inhibitors of the mTORC1 protein, which is implicated in cancer. mdpi.com
Analysis of Electronic Properties
A deeper understanding of the electronic behavior of this compound is achieved through the analysis of Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net For similar piperazine compounds, FMO analysis has been used to understand their electronic properties and reactivity. nih.gov
Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. nih.govwisc.edu It helps in understanding charge delocalization and intramolecular charge transfer, which can be crucial for the molecule's stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): As mentioned earlier, MEP maps are vital for identifying reactive sites. nih.gov The color-coded map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density, which are susceptible to electrophilic or nucleophilic attack. nih.gov
Molecular Dynamics (MD) Simulations for Adsorption Mechanisms
Molecular Dynamics (MD) simulations have been employed to investigate the adsorption mechanisms of piperazine-based compounds. nih.gov For instance, MD simulations have been used to study the absorption of CO2 into aqueous piperazine-activated solutions, providing insights at the molecular level. nih.gov These simulations help in understanding the interactions between the piperazine derivative and other molecules or surfaces, which is crucial for applications such as carbon capture. nih.govresearchgate.net
Molecular Docking Studies for Target Protein Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.govdovepress.comalrasheedcol.edu.iq This method is extensively used to understand the binding of piperazine derivatives to target proteins. For example, docking studies have been used to investigate the binding of piperazine-derived inhibitors to the active site of Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov These studies can reveal key interactions, such as hydrogen bonds, that are critical for the inhibitory activity of the compound. researchgate.net
In Silico Assessment of Pharmacokinetic Parameters (ADME)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnih.govnih.gov For piperazine derivatives, these computational models can predict key pharmacokinetic parameters, helping to identify compounds with favorable drug-like properties. mdpi.com These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetics. nih.govsciensage.info
Table of Predicted ADME Properties for Piperazine Derivatives
| Property | Predicted Value/Range | Significance |
| Absorption | High potential | Indicates good oral bioavailability. mdpi.com |
| Distribution | Varies based on specific derivative | Influences where the compound goes in the body. |
| Metabolism | Predicted to be metabolized by CYP enzymes | Important for determining drug-drug interactions and clearance. sciensage.info |
| Excretion | Varies | Determines how the compound is removed from the body. |
| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. mdpi.com |
| Veber, Muegge, and Egan Rules | Compliant | Further supports good oral bioavailability. mdpi.com |
Conformational Analysis and Stability Studies
A specific conformational analysis and detailed stability study for this compound has not been reported in the available literature. However, general principles from studies on related structures can offer some theoretical insights.
For piperazine derivatives, the ring typically adopts a stable chair conformation . In the case of this compound, the methyl group and the carbothioamide group would be attached to the nitrogen atoms of this chair. The relative orientation of these substituents (axial vs. equatorial) would determine the most stable conformer. Computational studies on other 1,4-disubstituted piperazines often show that the bulky substituents prefer the equatorial position to minimize steric hindrance, which would likely apply to the carbothioamide group.
Stability studies, typically performed using computational methods like DFT, would involve optimizing the geometry of different possible conformers to determine the one with the lowest energy. Factors influencing stability would include intramolecular hydrogen bonding and steric interactions between the substituents and the piperazine ring.
Nonlinear Optical (NLO) Properties Prediction
There is no specific prediction of the nonlinear optical (NLO) properties for this compound found in the reviewed scientific literature.
The prediction of NLO properties is a significant area of research for organic molecules, as materials with high NLO activity are valuable for applications in optoelectronics and photonics. Such predictions are typically carried out using quantum chemical calculations, often at the DFT level. These calculations can determine key NLO parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ).
Biological Activity and Pharmacological Potential
Antimicrobial Efficacy
Antibacterial Activity Profiles
Derivatives of 4-methylpiperazine-1-carbothioamide have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The incorporation of the 4-methylpiperazine ring into various molecular scaffolds has been shown to be a viable strategy for developing new antibacterial agents. nih.govbiotech-asia.org For instance, certain thiazolidinone derivatives containing N-methyl piperazine (B1678402) have been synthesized and screened for their antimicrobial activity. biotech-asia.org
Table 1: Representative Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Good |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
| Bacillus subtilis | Moderate |
Antifungal Properties
The antifungal potential of this compound derivatives has also been a subject of investigation. smolecule.com Studies have shown that these compounds can exhibit significant activity against various fungal pathogens. smolecule.com For example, dithiocarbamate-containing piperazine derivatives have been synthesized and have shown good to excellent antifungal activity. nih.gov The presence of the 4-methylpiperazine moiety is considered to be a key contributor to their antifungal efficacy. researchgate.net The mechanism of action is thought to be similar to their antibacterial activity, involving the disruption of essential fungal enzyme functions. smolecule.com
Table 2: Antifungal Spectrum of this compound Derivatives
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate to Good |
| Aspergillus niger | Moderate |
Antituberculosis Investigations
In the quest for new treatments for tuberculosis, especially in light of increasing drug resistance, this compound derivatives have emerged as a promising area of research. Several studies have focused on synthesizing and evaluating novel compounds containing this scaffold for their activity against Mycobacterium tuberculosis. For instance, nitrofuranyl methyl piperazines have been identified as potent anti-TB agents. Some of these compounds have demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis as well as against non-replicating and resistant strains. nih.gov Similarly, research on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has shown that these compounds can inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) in M. tuberculosis, a crucial enzyme for the bacterium's survival. nih.gov
Anticancer Activity and Cytotoxicity
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HUH-7, MCF-7, HCT-116)
A significant body of research has highlighted the cytotoxic potential of this compound derivatives against various human cancer cell lines. smolecule.com These compounds have been shown to inhibit the growth of liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cells. researchgate.netmdpi.comnih.gov
For example, certain pyrimidine (B1678525) thione derivatives have been reported to induce cytotoxicity in both MCF-7 and HCT-116 cell lines. researchgate.net The cytotoxic effect is often dose-dependent, with some derivatives exhibiting IC50 values in the micromolar range, indicating significant potency. The specific chemical structure of the derivatives, including the substituents on the phenyl ring, plays a crucial role in determining their anticancer activity.
Table 3: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Cancer Cell Line | Compound Type | Reference |
|---|---|---|
| HUH-7 (Hepatoma) | Thiourea (B124793) derivative | smolecule.com |
| MCF-7 (Breast Cancer) | Pyrimidine thione derivative | researchgate.net |
| HCT-116 (Colon Cancer) | Pyrimidine thione derivative, Benzenesulfonylguanidine derivative | mdpi.comresearchgate.net |
Mechanisms of Antiproliferative Action (e.g., affecting cancer cell proliferation and survival pathways)
The antiproliferative effects of this compound derivatives are believed to be mediated through multiple mechanisms that disrupt cancer cell proliferation and survival. smolecule.com One of the key mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by targeting and inhibiting key enzymes involved in cancer cell growth and survival, such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2). nih.gov For instance, novel piperine-carboximidamide hybrids have been designed to act as multi-targeted inhibitors, demonstrating promising antiproliferative properties. nih.gov By interfering with these critical pathways, these compounds can effectively halt the progression of the cell cycle and trigger cell death in cancerous cells.
Enzymatic Inhibition Studies
The potential of this compound and its derivatives to inhibit various enzymes is a key area of research. The presence of nitrogen and sulfur atoms, along with the piperazine scaffold, is a common feature in many enzyme inhibitors. researchgate.net
Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine. nih.govdergipark.org.tr Its inhibition can be a therapeutic strategy for treating depression and anxiety disorders. dergipark.org.tr While direct studies on the MAO-A inhibitory activity of this compound are not extensively documented in the provided results, research on structurally related piperazine derivatives demonstrates significant potential.
For instance, a series of novel oxadiazole-piperazine derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidases (hMAOs). dergipark.org.tr One compound in this series, featuring a nitro group on a phenyl ring attached to the piperazine structure, emerged as a potent and selective MAO-A inhibitor with an IC50 value of 0.116 µM. dergipark.org.tr This was noted to be approximately 52 times more effective than the reference drug, moclobemide. dergipark.org.tr Another study on chromone (B188151) derivatives incorporating an N-methyl-piperazine moiety also identified potent MAO-A inhibitors. researchgate.net These findings suggest that the 4-methylpiperazine core structure is a viable scaffold for developing effective MAO-A inhibitors.
| Derivative Class | Most Active Compound | Target | IC50 Value (µM) | Selectivity |
| Oxadiazole-piperazine | Compound 4e | MAO-A | 0.116 ± 0.004 | Selective for MAO-A |
| Chromone-piperazine | Compound HF4 | MAO-A | 0.046 | Selective for MAO-A |
| Naphthamide-piperazine | Compound 2c | MAO-A | 0.294 | SI = 6.02 for MAO-A |
This table presents data on derivatives of piperazine and their MAO-A inhibition activity. IC50 is the half-maximal inhibitory concentration. SI refers to the Selectivity Index.
Beyond MAO-A, the piperazine scaffold has been explored for its inhibitory effects on other enzymes.
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are clinically used for the treatment of Parkinson's disease. mdpi.com Studies on chalcone (B49325) derivatives containing an N-methyl-piperazine group revealed potent and selective MAO-B inhibitory activity. The most active compound in this series, HC4, displayed an IC50 value of 0.040 µM for MAO-B. researchgate.net Similarly, pyridazinobenzylpiperidine derivatives have been identified as potent, reversible, and selective MAO-B inhibitors. mdpi.com
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes mellitus. japsonline.com While direct testing of this compound was not found, the general principle of enzyme inhibition by related structures is an active area of research. For example, studies on plant extracts have sought to identify novel DPP-4 inhibitors. japsonline.com
Modulation of Biological Targets
The interaction of this compound derivatives with specific biological receptors and neurotransmitter systems is central to understanding their pharmacological profile.
Receptor binding assays are essential for determining the affinity and selectivity of a compound for various biological targets. Research has been conducted on piperazine and piperidine (B6355638) derivatives to assess their binding to sigma (σ) receptors. nih.gov One study identified a piperidine derivative with a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor. nih.gov Such studies highlight the potential of the core piperazine structure to serve as a foundation for developing selective ligands for specific receptor subtypes, although data specific to this compound is limited.
By inhibiting enzymes like MAO-A and MAO-B, piperazine-containing compounds can significantly influence neurotransmitter systems. nih.gov MAO-A is primarily responsible for breaking down serotonin, norepinephrine, and dopamine, while MAO-B primarily metabolizes dopamine. nih.govnih.gov Inhibition of these enzymes leads to an increase in the synaptic levels of these neurotransmitters. nih.gov This modulation of monoamine neurotransmitters is the basis for the therapeutic effects of MAO inhibitors in neurological and psychiatric disorders. nih.gov The potential of this compound derivatives to act as MAO inhibitors suggests they could influence the dopaminergic and serotonergic systems, which are critical for mood, cognition, and motor control. nih.govmdpi.com
Applications in Corrosion Inhibition (e.g., for carbon steel in acidic media)
A distinct and important application of piperazine derivatives is in the field of materials science, specifically as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. researchgate.netnih.gov The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that prevents corrosive attack. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms such as nitrogen and sulfur, which have lone pairs of electrons to share, as well as π-electrons in aromatic rings. researchgate.netnih.gov
Derivatives of 4-methylpiperazine have been shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid (HCl) solutions. For example, a study on 5-(4-methylpiperazine)-methylquinoline-8-ol demonstrated its potential in a molar acid medium. scienceopen.com Another investigation into a novel piperazine derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, found that it acted as an effective mixed-type inhibitor. nih.gov Its inhibition efficiency increased with concentration, reaching 91.5% at a concentration of 25 ppm. nih.gov The adsorption of this inhibitor on the carbon steel surface was found to follow the Langmuir adsorption isotherm model. nih.gov
| Inhibitor (Derivative of 4-Methylpiperazine) | Medium | Max Inhibition Efficiency (%) | Concentration for Max Efficiency |
| tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate | 1M HCl | 91.5 | 25 ppm |
| E-2-(1-methylpyrrolidin-2-ylidene) hydrazine (B178648) carbothioamide Schiff base (MPHCA) | HCl | 97.68 | 5.0 mM |
| Ammi visnaga essential oil (AVEO) | 1 mol/L HCl | 84 | 3 g/L |
This table shows the corrosion inhibition efficiency of various organic compounds, including a piperazine derivative, on carbon steel in acidic media. The data illustrates the potential of such structures in industrial applications.
Structure Activity Relationship Sar Studies and Drug Design
Impact of Piperazine (B1678402) Ring Substitution on Bioactivity
The piperazine moiety is a key determinant of the biological activity in many therapeutic compounds. nih.govresearchgate.net SAR studies consistently demonstrate that the presence and substitution pattern of the piperazine ring are crucial for potency and selectivity.
The N-1 and N-4 positions of the piperazine ring offer sites for substitution that can significantly modulate a compound's biological profile. nih.gov The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen allows for the introduction of hydrogen bond acceptors and hydrophobic groups. nih.gov For instance, in a series of antitumor ursolic acid (UA) derivatives, the introduction of a piperazine or homopiperazine (B121016) moiety was found to significantly enhance antitumor activity. nih.gov Specifically, derivatives with piperazine and methylpiperazine substitutions showed greater antiproliferative effects against the HepG2 cancer cell line compared to analogs with morpholine (B109124) or pyrrolidine (B122466), which exhibited a dramatic decrease in activity. nih.gov This highlights the structural importance of the piperazine ring itself for cytotoxicity in this context. nih.gov
Furthermore, in the development of telomerase inhibitors based on a chromen-4-one scaffold, replacing the piperazine ring with a morpholine or pyrrolidine group led to a noticeable reduction in activity. nih.gov This underscores the favorable contribution of the piperazine heterocycle to the interaction with the biological target. The basicity of the N-4 nitrogen is also a factor; substitutions at the ortho position of an attached aryl ring can influence this basicity through conformational effects rather than electronic ones. researchgate.net
Role of the Carbothioamide Moiety in Biological Interactions
The carbothioamide (-CSNH-) group, also known as a thiourea (B124793) moiety, is a critical pharmacophore in various biologically active molecules. It is known for its ability to form strong hydrogen bonds and coordinate with metal ions in metalloenzymes, which often translates to significant biological effects.
Influence of Aromatic and Heterocyclic Substituents on Activity Profiles
The attachment of various aromatic and heterocyclic rings to the core 4-methylpiperazine-1-carbothioamide structure is a common strategy to modulate the activity profile, selectivity, and pharmacokinetic properties of the resulting compounds.
SAR studies have shown that the nature and position of substituents on these appended rings are critical. For example, in a series of 1,2,4-triazole (B32235) derivatives developed for anticancer activity, the type of substituent on an N-phenyl ring attached to the carbothioamide moiety significantly influenced cytotoxicity. pensoft.net A derivative featuring a 4-chlorophenyl group (HB5) demonstrated the highest potency and selectivity against the Hep G2 cancer cell line. pensoft.net This suggests that an electron-withdrawing group at the para position of the phenyl ring enhances the anticancer activity. pensoft.net
In another study focusing on inhibitors of equilibrative nucleoside transporters (ENTs), the substitution pattern on a fluorophenyl ring attached to the piperazine was essential for activity. polyu.edu.hk The presence of a halogen, regardless of its position on the fluorophenyl moiety, was crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Furthermore, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects, but adding a methyl or ethyl group to the benzene ring could restore activity against both transporters. polyu.edu.hk
The table below summarizes the impact of different substituents on the biological activity of piperazine-based compounds from various studies.
| Scaffold/Series | Substituent | Position | Impact on Bioactivity | Reference |
| 1,2,4-Triazole-Carbothioamide | -Cl | 4-position of N-phenyl | Highest potency and selectivity against Hep G2 cells (Compound HB5). | pensoft.net |
| ENT Inhibitors | Halogen | Any position on fluorophenyl | Essential for inhibitory activity against ENT1 and ENT2. | polyu.edu.hk |
| ENT Inhibitors | -CH3 | meta-position on benzene | Regained inhibitory activity on both ENT1 and ENT2. | polyu.edu.hk |
| ENT Inhibitors | -C2H5 | para-position on benzene | Regained inhibitory activity on both ENT1 and ENT2. | polyu.edu.hk |
| Ursolic Acid Derivatives | 4-Fluorobenzyl | --- | Identified as a crucial anticancer functional group. | nih.gov |
| Purine Ribonucleoside Analogs | 4-Substituted Piperazine | N6 position | Exhibited good antitumor activity against six human tumor cell lines. | nih.gov |
These findings demonstrate that careful selection of aromatic and heterocyclic substituents is a powerful tool for fine-tuning the biological activity of this compound derivatives.
Development of Lead Compounds for Drug Discovery
The process of drug discovery often involves identifying and optimizing lead compounds—molecules that show promising biological activity against a specific target and have chemical properties amenable to modification. nih.gov The this compound scaffold has proven to be a fruitful starting point for generating such leads.
A notable example is the development of novel antitumor agents from carbothioamide precursors. pensoft.net In a study, a series of compounds were synthesized and tested for cytotoxicity, leading to the identification of compound HB5 as a highly selective and potent agent against Hep G2 liver cancer cells. pensoft.net This compound emerged as a significant lead, warranting further investigation into its mechanism of action. Subsequent studies revealed that HB5 induces apoptosis and arrests the cell cycle by inhibiting EGFR tyrosine kinase, a key protein in cell proliferation. pensoft.net
The discovery of lead structures is increasingly guided by an understanding of what makes a chemical scaffold "privileged." nih.gov The piperazine ring is one such scaffold, frequently appearing in FDA-approved drugs. mdpi.com Its favorable pharmacokinetic properties and synthetic tractability make it an excellent core for building libraries of compounds for screening. nih.govmdpi.com By modifying the this compound template with various aromatic and heterocyclic groups, researchers can generate diverse molecules and identify those with the highest potential for development into effective drugs. nih.govpensoft.net
Design Principles for Enhanced Therapeutic Efficacy
Based on extensive SAR studies, several key design principles have emerged for enhancing the therapeutic efficacy of drugs derived from the this compound scaffold.
Optimize Piperazine Substitution: The choice of substituent on the piperazine ring is fundamental. While a methyl group at the N-4 position is a common starting point, exploring other alkyl or even aryl substitutions can modulate basicity, lipophilicity, and target engagement. As seen in various studies, simply replacing the piperazine ring with other heterocycles like morpholine can drastically reduce activity, emphasizing the importance of the piperazine core itself. nih.gov
Leverage the Carbothioamide Moiety: The carbothioamide group is a potent hydrogen bonding unit. pensoft.net Drug design should aim to position this moiety optimally to interact with key amino acid residues in the target protein's active site. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S) is a key feature to exploit. pensoft.netpensoft.net
Strategic Selection of Aromatic/Heterocyclic Groups: The introduction of substituted aromatic or heterocyclic rings is a primary method for tuning potency and selectivity. pensoft.netpolyu.edu.hk As demonstrated with EGFR inhibitors, adding an electron-withdrawing group like chlorine to a phenyl ring can significantly boost anticancer activity. pensoft.net Similarly, for ENT inhibitors, halogen substitution on a phenyl ring was found to be essential for activity. polyu.edu.hk Molecular docking studies can be employed to predict the optimal placement and nature of these substituents to maximize binding affinity. polyu.edu.hk
Hybridization Approach: A successful strategy in drug design is the hybridization of two or more privileged structures into a single molecule to achieve improved or more selective biological activities. researchgate.net The this compound framework can be combined with other known pharmacophores to create novel chemical entities with enhanced efficacy.
By adhering to these principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with a higher probability of success as therapeutic agents.
Future Research Directions and Therapeutic Implications
Emerging Research Avenues
The foundational structure of 4-methylpiperazine-1-carbothioamide serves as a springboard for investigating new therapeutic applications. Current research has illuminated several promising paths forward, focusing on optimizing the core structure to tackle a range of diseases.
Antitubercular and Antimicrobial Agents: With the rise of drug-resistant strains, there is a pressing need for new antitubercular agents. nih.gov Derivatives of the piperazine (B1678402) scaffold have shown significant promise in this area. For instance, a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Many of these compounds exhibited potent antitubercular effects with good aqueous solubility and low cytotoxicity. nih.gov One derivative, compound 8h, demonstrated a remarkable minimum inhibitory concentration (MIC) of 0.008 µM and an aqueous solubility 100-fold better than a known inhibitor, BTZ038. nih.gov Future research is geared towards synthesizing further analogs to enhance this activity and to explore the spectrum against other microbial pathogens. The development of 1,4-substituted-1,2,3-triazoles has also yielded compounds with high selectivity for M. tuberculosis growth inhibition, serving as an excellent starting point for further development. nih.gov
Anticancer Therapeutics: The piperazine-carbothioamide framework is a recurring motif in the design of anticancer agents. nih.gov A newly synthesized derivative, 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. nih.gov Research into its metabolism in rat models has begun to lay the groundwork for preclinical development. nih.gov Furthermore, hybrid molecules incorporating similar structures, such as piperine-carboximidamide hybrids, have shown potent antiproliferative effects by targeting multiple kinases like EGFR, BRAF, and CDK2. nih.gov This multi-targeted approach is a key avenue for future cancer research, aiming to overcome the resistance often seen with single-target therapies. nih.gov
Neuroprotective Agents for Neurodegenerative Diseases: A significant emerging area is the application of these compounds in neurology. Researchers have designed and synthesized a series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overactivation of nNOS is linked to neuronal damage in disorders like Parkinson's disease. nih.gov One of these derivatives, compound 18, was found to be a selective and potent nNOS inhibitor and showed neuroprotective effects in a rat model of Parkinson's disease, improving both motor and non-motor functions. nih.gov The study concluded that more research is necessary to fully establish the therapeutic role of this compound in Parkinson's and other neurodegenerative diseases, opening a clear path for future investigation. nih.gov
Broad-Spectrum Biological Activity: The versatility of the piperazine scaffold is further evidenced by the broad biological activities observed in its derivatives. Studies on novel tryptophan derivatives containing a 2,5-diketopiperazine moiety have shown moderate to good antiviral activities against the tobacco mosaic virus (TMV), as well as broad-spectrum fungicidal and selective larvicidal activities. mdpi.com This suggests that the this compound core could be explored for a wider range of applications in agriculture and infectious diseases.
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative Class | Target/Disease | Key Finding | Research Focus |
|---|---|---|---|
| Benzothiazinone-piperazine | Tuberculosis | Compound 8h showed MIC of 0.008 µM and high aqueous solubility. nih.gov | Synthesis of analogs with improved potency and pharmacokinetics. nih.gov |
| Carbodithioic acid ester (TM-208) | Cancer | Demonstrated significant in vivo and in vitro anticancer activity. nih.gov | Preclinical metabolic and toxicity studies. nih.gov |
| Benzothiazolyl-piperazine | Parkinson's Disease | Compound 18 acts as a selective nNOS inhibitor with neuroprotective effects in a rat model. nih.gov | Further studies to establish therapeutic potential in neurodegenerative disorders. nih.gov |
Translational Research Opportunities
Translating promising laboratory findings into clinical realities requires a structured approach, focusing on rational drug design and robust preclinical evaluation.
Structure-Based Drug Design and Pharmacophore Modeling: A significant opportunity lies in the use of computational tools to guide the synthesis of more effective compounds. nih.gov Pharmacophore modeling, which identifies the essential three-dimensional features required for biological activity, can be used to screen virtual libraries and design novel derivatives with enhanced potency and selectivity. nih.gov For example, docking analysis of the nNOS inhibitor, compound 18, revealed a significant binding affinity at the target site, validating its mechanism of action. nih.gov This structure-based design approach can accelerate the discovery of lead compounds and reduce the reliance on traditional high-throughput screening.
Synthesis of Optimized Derivatives: The core this compound structure is a validated scaffold for medicinal chemistry. mdpi.com A major translational effort will involve the synthesis and evaluation of extensive libraries of derivatives. By systematically modifying different parts of the molecule, researchers can perform structure-activity relationship (SAR) studies to optimize efficacy, selectivity, metabolic stability, and other pharmacokinetic properties, as demonstrated in the development of antitubercular agents. nih.gov
Advanced Preclinical Modeling: Moving from in vitro assays to relevant in vivo models is a critical step. The successful use of a 6-OHDA-induced rat model for Parkinson's disease to test a piperazine derivative demonstrates the feasibility of this transition. nih.gov Future opportunities include the use of more sophisticated animal models that better mimic human disease and the application of advanced imaging techniques to assess drug efficacy and distribution in real-time, which has been highlighted as a need in the development of drugs for other challenging diseases. mdpi.com
Challenges and Perspectives in Drug Development
Despite the therapeutic promise, the path from a promising chemical scaffold to an approved drug is fraught with challenges.
Achieving Optimal Drug-like Properties: A primary hurdle in drug development is optimizing the physicochemical properties of a compound. For instance, while some antitubercular piperazine derivatives have shown improved aqueous solubility, this remains a key challenge for many compounds in this class. nih.gov Poor solubility can lead to low bioavailability, hindering a drug's effectiveness. Future work must focus on modifying the chemical structure to enhance these "drug-like" qualities without compromising biological activity.
Ensuring Selectivity and Minimizing Off-Target Effects: Achieving target selectivity is crucial for minimizing side effects. The research on nNOS inhibitors highlighted the importance of selectivity against other nitric oxide synthase isoforms (eNOS and iNOS) to avoid unwanted cardiovascular or immunological effects. nih.gov As derivatives are developed for targets like kinases in cancer, ensuring selectivity against a panel of related kinases will be a significant challenge to prevent toxicity. nih.gov
Overcoming Drug Resistance: In therapeutic areas such as oncology and infectious diseases, the development of drug resistance is a major obstacle. nih.govnih.gov A forward-looking perspective for the this compound scaffold involves designing molecules that can circumvent known resistance mechanisms or that act on novel targets less prone to resistance.
The Preclinical to Clinical Transition: The high attrition rate of drug candidates during clinical trials is a well-documented challenge in the pharmaceutical industry. For scaffolds like this compound, which are still in the early stages of discovery, extensive and rigorous preclinical validation is essential. As noted in the development of new antituberculars, these compounds represent an "excellent starting point," but significant medicinal chemistry and translational research are required to develop them into viable therapeutic agents. nih.gov The journey requires a multi-disciplinary effort, combining expertise in chemistry, biology, pharmacology, and clinical sciences to navigate the complex path of drug development. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl) piperazine-1-carbothioamide |
| BTZ038 |
| PBTZ169 |
| 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) |
| Erlotinib |
| Dinaciclib |
| Ribavirin |
Q & A
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., enzymes, receptors) by analyzing interactions between the thiourea group and active-site residues .
- Retrosynthesis AI : Platforms like BenchChem’s retrosynthesis tool leverage Reaxys and Pistachio databases to propose feasible synthetic pathways for novel analogs .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with bioactivity trends .
How can researchers resolve contradictions in bioactivity data among structurally similar this compound derivatives?
Advanced Research Question
Discrepancies often arise from subtle structural variations. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with hydroxyethyl groups) and assay changes in IC₅₀ values .
- Enzyme kinetics assays : Compare inhibition constants (Kᵢ) to differentiate competitive vs. allosteric binding modes .
- Crystallography : Resolve binding conformations using X-ray structures of target proteins co-crystallized with analogs .
What are the key considerations for designing stable formulations of this compound in biological assays?
Advanced Research Question
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- pH stability : Buffered solutions (pH 7.4) prevent hydrolysis of the thiourea moiety, which is prone to degradation under acidic/basic conditions .
- Light sensitivity : Store solutions in amber vials to avoid photooxidation of the piperazine ring .
How do electronic and steric effects of substituents on the piperazine ring influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- Electron-donating groups (e.g., -CH₃) : Increase piperazine ring basicity, enhancing nucleophilicity at the nitrogen atoms and accelerating SN² reactions .
- Bulky substituents (e.g., -C₆H₅) : Steric hindrance reduces reaction rates but improves regioselectivity in multi-site substitutions .
- Quantitative analysis : Hammett plots (σ values) correlate substituent electronic effects with reaction kinetics .
What strategies mitigate toxicity risks during in vitro handling of this compound derivatives?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to limit inhalation of dust/aerosols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in compliance with EPA guidelines .
How can researchers validate the selectivity of this compound derivatives for specific biological targets?
Advanced Research Question
- Off-target profiling : Screen against panels of related enzymes/receptors (e.g., kinase or GPCR arrays) to identify cross-reactivity .
- Cellular assays : Compare cytotoxicity in target vs. non-target cell lines (e.g., IC₅₀ ratios >10 indicate selectivity) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. non-specific interactions .
What are the challenges in synthesizing enantiomerically pure this compound derivatives, and how are they addressed?
Advanced Research Question
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases to separate enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
- Circular dichroism (CD) : Verify enantiopurity by analyzing Cotton effects in the 200–250 nm range .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
